17-Hydroxycyproterone acetate
Overview
Description
17-Hydroxycyproterone acetate is a synthetic steroidal antiandrogen and progestin. It is a derivative of cyproterone acetate, which is widely used in the treatment of androgen-dependent conditions such as acne, excessive body hair growth, early puberty, and prostate cancer. This compound is also utilized in feminizing hormone therapy for transgender individuals and in birth control pills .
Mechanism of Action
Target of Action
17-Hydroxycyproterone acetate, also known as Cyproterone acetate (CPA), is a synthetic derivative of 17α-hydroxyprogesterone . It primarily targets the androgen receptors and progesterone receptors in the body . These receptors play crucial roles in regulating various physiological functions, including reproductive and sexual characteristics .
Mode of Action
CPA acts as an anti-androgen by blocking the binding of dihydrotestosterone to the specific receptors in the prostatic carcinoma cell . It also exerts a negative feedback on the hypothalamo-pituitary axis, inhibiting the secretion of luteinizing hormone, which results in diminished testosterone production . Additionally, CPA has progestational properties , activating the progesterone receptor .
Biochemical Pathways
CPA affects several biochemical pathways. It is derived from progesterone via 17α-hydroxylase (encoded by CYP17A1), an enzyme involved in steroid biosynthesis . This steroid is primarily produced in the adrenal glands and to some degree in the gonads, specifically the corpus luteum of the ovary . CPA can also trigger the aryl hydrocarbon receptor (AhR) signaling pathway .
Pharmacokinetics
CPA exhibits near-complete oral bioavailability . It is highly and exclusively bound to albumin in terms of plasma protein binding . CPA is metabolized in the liver by hydroxylation and conjugation, with 15β-hydroxycyproterone acetate (15β-OH-CPA) as a major active metabolite . It has a long elimination half-life of about 2 to 4 days regardless of the route of administration . CPA is excreted primarily in feces (70%) and to a lesser extent in urine (30%) .
Result of Action
The molecular and cellular effects of CPA’s action are diverse. It can suppress the expression of CYP1A1 mRNA and the AhR ligand‑induced CYP1A1 protein expression in human cells . CPA can also alleviate the occurrence of ovarian granulosa cell pyroptosis by inhibiting the activation of the IRE1α signaling pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of CPA. For instance, endocrine-disrupting chemicals (EDCs) such as 4-nonylphenol (NP) and CPA can trigger responses in the liver and gonads due to toxic and endocrine-disrupting effects . Moreover, long-term and continuous exposure to hyperandrogen can cause ovarian granulosa cells (GCs), pyroptotic death, and follicular dysfunction in PCOS mice .
Biochemical Analysis
Biochemical Properties
17-Hydroxycyproterone acetate interacts with various enzymes and proteins in biochemical reactions. It is converted by the enzyme CYP106A2, expressed in Bacillus megaterium, into 15β-hydroxycyproterone acetate, the main human metabolite . This conversion process demonstrates the broad substrate spectrum and hydroxylating capacity of CYP106A2 .
Cellular Effects
In cellular processes, this compound has significant effects. It blocks the androgen-receptor interaction, reducing serum testosterone . It also influences cell function by inducing the expression of CYP1A1, a gene targeted by the aryl hydrocarbon receptor (AhR), in mouse Hepa-1c1c7 cells . It suppresses CYP1A1 mRNA expression in human HepG2 and MCF7 cells .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression. It acts as an AhR agonist in mouse cells, but as an AhR antagonist in human cells . This dual role suggests that this compound could potentially act as an endocrine disruptor of the AhR .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. For instance, it has been observed to induce acute hepatitis, gene mutation, and other side effects
Metabolic Pathways
This compound is involved in various metabolic pathways. It is converted into 15β-hydroxycyproterone acetate by the enzyme CYP106A2 . This conversion process is part of the broader metabolic pathway involving the hydroxylation of steroids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxycyproterone acetate typically involves the dehydrogenation of 17α-hydroxyprogesterone acetate using chloranil (tetrachloro-p-benzoquinone) to form melengestrol acetate. This intermediate is then subjected to further chemical reactions to produce this compound .
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation and dehydrogenation processes. For instance, Bacillus megaterium expressing CYP106A2 can be used as a whole-cell biocatalyst to convert cyproterone acetate to 15β-hydroxycyproterone acetate . This method is advantageous due to its high selectivity, reduced environmental impact, and high yield.
Chemical Reactions Analysis
Types of Reactions: 17-Hydroxycyproterone acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include selenium dioxide and chloranil.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated and acetylated derivatives, which retain the antiandrogenic and progestogenic properties of the parent compound .
Scientific Research Applications
17-Hydroxycyproterone acetate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: The compound is studied for its effects on androgen receptors and its role in hormonal regulation.
Comparison with Similar Compounds
- Cyproterone acetate
- Medroxyprogesterone acetate
- Chlormadinone acetate
- Megestrol acetate
Comparison: 17-Hydroxycyproterone acetate is unique due to its high antiandrogenic activity combined with progestogenic properties. Compared to cyproterone acetate, it has a similar mechanism of action but may exhibit different pharmacokinetic properties. Medroxyprogesterone acetate and chlormadinone acetate are also steroidal progestins with antiandrogenic activity, but they differ in their potency and specific applications .
Properties
IUPAC Name |
[(1S,2S,3S,5R,11R,12S,13R,15R,16S)-15-acetyl-9-chloro-13-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClO5/c1-11(26)24(30-12(2)27)10-20(29)21-14-8-18(25)17-9-19(28)13-7-16(13)23(17,4)15(14)5-6-22(21,24)3/h8-9,13-16,20-21,29H,5-7,10H2,1-4H3/t13-,14-,15+,16+,20-,21-,22+,23+,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRANPRDGABOKNQ-ORGXEYTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC(C2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(C[C@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)[C@@H]5C[C@@H]5[C@]34C)Cl)C)O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801336997 | |
Record name | 17-Hydroxycyproterone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801336997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65423-26-9 | |
Record name | 17-Hydroxycyproterone acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065423269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17-Hydroxycyproterone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801336997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 15.BETA.-HYDROXYCYPROTERONE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54AF4JYT3F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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